molecular formula C19H21N3O2S2 B11319178 2-(4-tert-butylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide

2-(4-tert-butylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B11319178
M. Wt: 387.5 g/mol
InChI Key: HEAMNUYXNXSVHJ-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of phenoxy, thiophene, and thiadiazole groups, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the phenoxy intermediate: This step involves the reaction of 4-tert-butylphenol with appropriate reagents to introduce the phenoxy group.

    Synthesis of the thiadiazole ring: This is achieved by reacting thiosemicarbazide with carboxylic acids or their derivatives under specific conditions to form the 1,2,4-thiadiazole ring.

    Coupling reactions: The final step involves coupling the phenoxy intermediate with the thiadiazole derivative using suitable coupling agents and conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiadiazole rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.

    Substitution: The phenoxy and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenoxy or thiophene rings.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: It may be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenoxy)methyl-4-phenyl-1,2,4-triazol-3-ylsulfanylacetamide
  • 2,4-Ditert butyl phenol

Uniqueness

Compared to similar compounds, 2-(4-tert-butylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide stands out due to its unique combination of phenoxy, thiophene, and thiadiazole groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H21N3O2S2

Molecular Weight

387.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C19H21N3O2S2/c1-12-5-10-15(25-12)17-21-18(26-22-17)20-16(23)11-24-14-8-6-13(7-9-14)19(2,3)4/h5-10H,11H2,1-4H3,(H,20,21,22,23)

InChI Key

HEAMNUYXNXSVHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NSC(=N2)NC(=O)COC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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